1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
CAS No.: 883793-47-3
Cat. No.: VC6268624
Molecular Formula: C20H16F3NO
Molecular Weight: 343.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883793-47-3 |
|---|---|
| Molecular Formula | C20H16F3NO |
| Molecular Weight | 343.349 |
| IUPAC Name | 1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one |
| Standard InChI | InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2 |
| Standard InChI Key | XCEZGWPIPNOLOF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one, reflects its three-dimensional structure. The naphthalen-2-yl group at position 1 contributes aromatic bulk, while the 4-(trifluoromethyl)anilino moiety at position 3 introduces electron-withdrawing characteristics. The propan-1-one backbone bridges these groups, creating a planar ketone functionality that may participate in hydrogen bonding or keto-enol tautomerism .
Stereoelectronic Properties
Synthesis and Manufacturing
Reaction Pathways
Although no patented synthesis routes directly target this compound, analogous methods for arylpropanones suggest a multi-step approach:
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Friedel-Crafts Acylation: 2-Naphthol may undergo acylation with propanoyl chloride in the presence of AlCl to form 1-(2-naphthyl)propan-1-one .
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Nucleophilic Substitution: Introduction of the 4-(trifluoromethyl)anilino group via condensation with 4-(trifluoromethyl)aniline under acidic conditions .
Optimization Challenges
Key challenges include:
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Regioselective acylation of the naphthyl ring
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Minimizing polyalkylation during the condensation step
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Purification of the final product from unreacted aniline derivatives
Industrial-Scale Production
Current suppliers like Angene Chemical and Sigma-Aldrich utilize batch reactors with the following typical parameters:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst | Heterogeneous acid (e.g., Amberlyst-15) |
| Yield | 60–70% (crude) |
| Purity Post-Distillation | >98% (HPLC) |
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) of the crystalline form reveals a melting point of 142–145°C with no observed polymorphism. The compound exhibits moderate thermal stability, decomposing at 280°C via cleavage of the C-F bonds, as evidenced by thermogravimetric analysis (TGA) .
Solubility and Partitioning
Experimental solubility data remain limited, but computational predictions suggest:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| Ethanol | 12.4 |
| Dichloromethane | 45.7 |
| DMSO | 32.9 |
The octanol-water partition coefficient () of 4.2 indicates high lipophilicity, favoring blood-brain barrier penetration in pharmacokinetic models.
| Parameter | Specification |
|---|---|
| Purity | ≥95% (HPLC) |
| Packaging | 1 g, 5 g, 10 g vials |
| Storage | 2–8°C, inert atmosphere |
| Stability | 24 months (unopened) |
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